2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid
Description
2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a cyclopentyl substituent at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. These analogs are pivotal in medicinal chemistry, materials science, and coordination chemistry due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(3-methylcyclopentyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-2-3-8(6-7)10-12-5-4-9(13-10)11(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
CVMLRZMONCCQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Substitution of Pyrimidine-4-carboxylic Acid Derivatives
One plausible and commonly referenced route involves reacting a 2-chloropyrimidine-4-carboxylic acid or its ester with 3-methylcyclopentylamine or a related nucleophile under nucleophilic aromatic substitution conditions. The reaction typically proceeds as follows:
- Starting with 2-chloropyrimidine-4-carboxylic acid (or ethyl ester), react with 3-methylcyclopentylamine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Use a base such as triethylamine or potassium carbonate to facilitate substitution.
- Heat the reaction mixture moderately (e.g., 80–120 °C) for several hours to complete substitution.
- Hydrolyze the ester if necessary to yield the free carboxylic acid.
This method benefits from straightforward reaction conditions and the availability of starting materials but may require purification steps such as recrystallization or chromatography to isolate the product.
Cyclization Approaches via Amidines or Guanidine Derivatives
An alternative synthetic strategy involves constructing the pyrimidine ring with the 3-methylcyclopentyl substituent already attached. This can be achieved by:
- Condensing an appropriate β-dicarbonyl compound or α,β-unsaturated carbonyl precursor bearing the 3-methylcyclopentyl group with amidines or guanidine derivatives.
- Cyclization under acidic or basic conditions to form the pyrimidine ring.
- Introduction or oxidation to the carboxylic acid functionality at the 4-position.
Though less commonly reported for this specific compound, such methods are well-established for related pyrimidine carboxylic acids and allow for structural diversity.
Analogous Synthetic Routes from Related Compounds
Due to limited direct literature on this compound, insights can be drawn from synthesis of structurally similar compounds:
- 2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid has been synthesized by reacting 2-methylcyclopentylamine with pyrimidine-4-carboxylic acid derivatives, indicating that the same approach is applicable for the 3-methyl isomer.
- Pyrimidine derivatives with various alkylcyclopentyl substituents are generally prepared via nucleophilic displacement or Buchwald–Hartwig amination reactions on halogenated pyrimidine carboxylic acids or esters.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, or N-methylpyrrolidone (NMP) | Polar aprotic solvents favor substitution |
| Base | Triethylamine, potassium carbonate | Neutralizes acid byproducts |
| Temperature | 80–120 °C | Elevated temperature accelerates reaction |
| Catalyst | Often not required; Pd catalysts used in cross-coupling | For Buchwald–Hartwig amination |
| Reaction Time | 6–24 hours | Depends on substrate reactivity |
| Workup | Acid-base extraction, recrystallization, chromatography | To purify product |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical environment of protons and carbons, verifying substitution pattern and ring integrity.
- Mass Spectrometry (MS) : Confirms molecular weight (206.24 g/mol).
- Infrared (IR) Spectroscopy : Detects characteristic carboxylic acid O–H and C=O stretching vibrations.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity.
- X-ray Crystallography : When crystals are available, provides definitive structural confirmation.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Starting Materials | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-Chloropyrimidine-4-carboxylic acid + 3-methylcyclopentylamine | Straightforward, accessible reagents | Requires elevated temperature, purification needed |
| Cyclization via Amidines | β-Dicarbonyl + amidine derivatives | Allows ring construction with substituent | Multi-step, less direct |
| Buchwald–Hartwig Amination | Halogenated pyrimidine + amine + Pd catalyst | High selectivity, milder conditions | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at different positions of the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with other molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on pyrimidine-4-carboxylic acid derivatives with variations in substituents, synthesis routes, and applications.
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance electrophilicity, making these compounds reactive in cross-coupling reactions .
- Bulkier substituents (e.g., cyclopentyl, pyridyl) influence steric effects, impacting ligand coordination in metal complexes .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine-4-carboxylic acid amides exhibit activity against Staphylococcus aureus and Escherichia coli via TrmD inhibition .
- 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid shows promise against clinical microbial strains .
Anticancer Activity
- Ru(II) complexes with CppH demonstrate cytotoxicity comparable to cisplatin in cervical cancer models, attributed to DNA intercalation .
Coordination Chemistry
Stability and Reactivity
Biological Activity
2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 192.22 g/mol
- CAS Number : 31462-59-6
The presence of the pyrimidine ring is crucial for its biological activity, as it can engage in hydrogen bonding and π-π interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an inhibitor or modulator of certain biological pathways, particularly those involving neurotransmitter systems and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can potentially modulate receptor activity, influencing neurotransmission and other signaling pathways.
Neuroprotective Effects
Studies on related pyrimidine derivatives suggest neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.
Case Studies
-
Study on Metabotropic Glutamate Receptors :
- A study investigated the effects of pyrimidine derivatives on metabotropic glutamate receptors (mGluRs). The findings indicated that modifications in the pyrimidine structure can enhance potency and selectivity for mGluR subtypes, which are implicated in various neurological disorders.
- Findings : Enhanced binding affinity was observed with certain modifications, suggesting potential therapeutic applications for conditions like anxiety and depression .
-
Anticancer Potential :
- Another study explored the anticancer properties of similar pyrimidine derivatives. The results showed that these compounds could inhibit tumor cell proliferation in vitro.
- : The study highlighted the potential of pyrimidine derivatives as anticancer agents, warranting further investigation into their mechanisms and efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-Methylcyclopentyl)pyrimidine-4-carboxylic acid derivatives?
A common approach involves coupling pyrimidine-4-carboxylic acid scaffolds with substituted amines or alcohols under peptide coupling conditions. For example, palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig coupling) can introduce cyclopentyl or methylcyclopentyl groups to the pyrimidine core . Acidic or basic hydrolysis of ester intermediates (e.g., methyl esters) is typically employed to generate the carboxylic acid functionality. Solvents like DMF or toluene, coupled with catalysts such as Pd(OAc)₂, are critical for optimizing reaction efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (>99% AUC purity) is recommended for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, particularly the methylcyclopentyl group and pyrimidine ring protons. Mass spectrometry (ESI+) validates molecular weight . For crystalline derivatives, X-ray diffraction or melting point analysis (e.g., mp 230–232°C for pyrimidine-4-carboxylic acid analogs) ensures phase uniformity .
Q. What solvent systems are optimal for handling pyrimidine-4-carboxylic acid derivatives?
Pyrimidine-4-carboxylic acid derivatives exhibit solubility in polar aprotic solvents (e.g., DMSO up to 20 mg/mL) and ethanol (0.25 mg/mL). Stock solutions should be prepared under inert gas purging to prevent oxidation. For biological assays, DMSO is preferred but must be diluted to <1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound analogs with antimicrobial activity?
Virtual screening using molecular docking (e.g., AutoDock Vina) against bacterial targets like TrmD methyltransferase can prioritize analogs with favorable binding affinities. Focus on substituent effects: the 3-methylcyclopentyl group may enhance hydrophobic interactions, while the pyrimidine ring coordinates with catalytic residues . Validate predictions with in vitro MIC assays against Pseudomonas aeruginosa and clinical isolates .
Q. What strategies resolve contradictions between in silico predictions and experimental antimicrobial activity data?
Re-evaluate docking parameters (e.g., solvent models, flexibility of active sites) to account for dynamic protein conformations. Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics. If discrepancies persist, consider off-target effects or compound stability in assay media (e.g., serum protein binding) .
Q. How can SAR studies optimize the pharmacokinetic profile of these derivatives?
Systematic substitution at the pyrimidine C2 and C4 positions can modulate logP and solubility. For example:
- C2 substituents : Bulky groups (e.g., 3-methylcyclopentyl) improve membrane permeability but may reduce aqueous solubility.
- C4 carboxylic acid : Essential for target engagement; ester prodrugs (e.g., ethyl esters) enhance oral bioavailability .
Assess metabolic stability using liver microsome models and plasma protein binding assays.
Experimental Design & Data Analysis
Q. What in vitro models are suitable for evaluating the anti-biofilm activity of these compounds?
Use P. aeruginosa biofilm assays:
Static models : 96-well plate crystal violet staining to quantify biomass reduction.
Flow-cell systems : Confocal microscopy to assess biofilm architecture disruption.
Include positive controls (e.g., ciprofloxacin) and measure minimum biofilm eradication concentrations (MBEC) .
Q. How should researchers address batch-to-batch variability in compound synthesis?
Implement quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Reaction temperature, catalyst loading, and solvent purity.
- In-line PAT tools : Monitor reaction progress via FTIR or Raman spectroscopy.
- Design of experiments (DoE) : Optimize conditions using response surface methodology .
Safety & Handling
Q. What precautions are required when handling pyrimidine-4-carboxylic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
